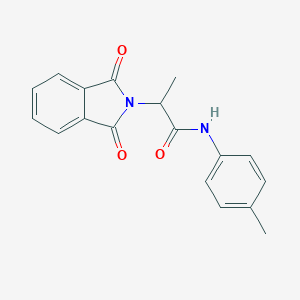![molecular formula C18H19Cl3N2O2 B401323 N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B401323.png)
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthamide group, a trichloromethyl group, and a tetrahydrofuran moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Tetrahydrofuran-2-ylmethylamine: This intermediate is synthesized by the reaction of tetrahydrofuran with a suitable amine under controlled conditions.
Formation of Trichloromethyl Intermediate: The trichloromethyl group is introduced through a chlorination reaction using reagents such as trichloromethyl chloroformate.
Coupling Reaction: The final step involves coupling the tetrahydrofuran-2-ylmethylamine with the trichloromethyl intermediate in the presence of a suitable catalyst and solvent to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the trichloromethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-benzamide
- N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-acetamide
Uniqueness
N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the naphthamide group, which imparts distinct chemical and biological properties compared to its analogs. The naphthamide moiety may enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H19Cl3N2O2 |
|---|---|
Molekulargewicht |
401.7g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H19Cl3N2O2/c19-18(20,21)17(22-11-13-7-4-10-25-13)23-16(24)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13,17,22H,4,7,10-11H2,(H,23,24) |
InChI-Schlüssel |
PDGDBECHNOBEQM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CC(OC1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


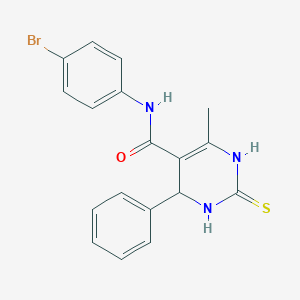

![N'-([1,1'-biphenyl]-4-ylmethylene)-2-bromobenzohydrazide](/img/structure/B401242.png)
![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B401245.png)
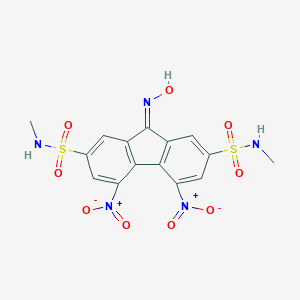
![Tert-butyl 2-[(1-{[(1-{[2-(aminocarbonyl)-1-pyrrolidinyl]carbonyl}-3-methylbutyl)amino]carbonyl}-2-methylpropyl)amino]-1-[4-(benzyloxy)benzyl]-2-oxoethylcarbamate](/img/structure/B401251.png)
![2'-({[(10-oxo-9(10H)-phenanthrenylidene)amino]oxy}carbonyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B401253.png)
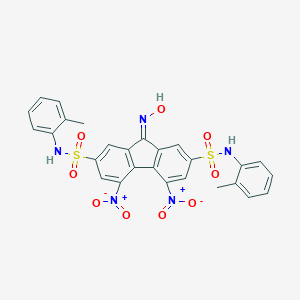
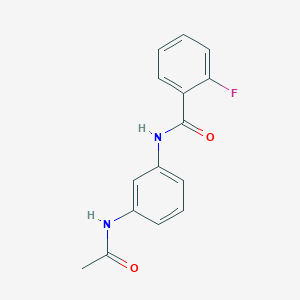
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B401258.png)
![2-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B401259.png)
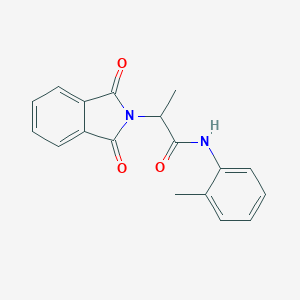
![N-[4-(DIETHYLAMINO)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE](/img/structure/B401261.png)
